3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 63203-92-9
VCID: VC11613462
InChI: InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3
SMILES: CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

CAS No.: 63203-92-9

Cat. No.: VC11613462

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine - 63203-92-9

Specification

CAS No. 63203-92-9
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3
Standard InChI Key FMHDYHBBHMTYBU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C
Canonical SMILES CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, 3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine, reflects its substitution pattern. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Key structural features include:

  • Methyl groups at positions 3 and 5, which enhance steric bulk and influence electronic properties.

  • A 4-methylphenyl group at position 1, contributing to hydrophobic interactions in potential biological targets.

  • An amine group at position 4, offering sites for hydrogen bonding and further chemical modifications.

The canonical SMILES representation, \text{CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C, encodes this substitution pattern.

Physicochemical Data

PropertyValue
Molecular FormulaC12H15N3\text{C}_{12}\text{H}_{15}\text{N}_3
Molecular Weight201.27 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors3 (pyrazole nitrogens, amine)
Rotatable Bond Count2

These properties suggest moderate lipophilicity, making the compound suitable for penetration through biological membranes.

Synthesis and Optimization

General Synthetic Strategies

The synthesis of N-substituted pyrazoles, including 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, typically involves cyclocondensation reactions between amines and diketones. A recent protocol by demonstrates a scalable method using primary amines as limiting reagents. Key steps include:

  • Reagent Mixing: Combining 4-methylbenzylamine (aromatic amine) with 2,4-pentanedione (diketone) in dimethylformamide (DMF).

  • Nucleophilic Attack: The amine reacts with the diketone to form an enamine intermediate.

  • Cyclization: Intramolecular dehydration yields the pyrazole ring.

  • Workup: Purification via column chromatography or recrystallization .

Reaction Conditions and Yields

Optimized parameters for analogous syntheses are summarized below:

ParameterOptimal ValueImpact on Yield
Temperature85°CHigher yields (44%)
SolventDMFEnhances reaction rate
Stoichiometry (Amine:Diketone)1:1.1Prevents side reactions
Reaction Time1.5 hoursBalances completion vs. degradation

This method avoids toxic byproducts and uses commercially available reagents, making it industrially viable .

CompoundSubstituentsBiological Activity
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine3,5-dimethyl; 4-amine; 1-(4-methylphenyl)Potential COX-2 inhibition
PicADNP 3,5-dinitro; 1-(2,4,6-trinitrophenyl)Energetic material
1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole Aliphatic N-substituentSynthetic intermediate

The absence of nitro groups in 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine reduces explosive potential compared to PicADNP, favoring pharmacological applications .

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s amine group allows for derivatization into prodrugs or targeted therapies. Potential applications include:

  • Anti-Inflammatory Agents: Pyrazoles are known COX-2 inhibitors; methyl groups may enhance selectivity.

  • Anticancer Scaffolds: Aryl substituents could intercalate DNA or inhibit kinase activity.

Materials Science

Pyrazole derivatives contribute to:

  • Coordination Complexes: The amine and pyrazole nitrogens can bind metals for catalytic or luminescent materials.

  • Polymer Stabilizers: Aromatic rings improve thermal stability in polymers .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Identification: Screen against kinase or enzyme libraries to identify biological targets.

  • Derivatization: Synthesize sulfonamide or acylated derivatives to modulate solubility and activity .

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